molecular formula C6H12O2 B6172209 rac-(2R,4S)-2-methyloxan-4-ol, trans CAS No. 55230-32-5

rac-(2R,4S)-2-methyloxan-4-ol, trans

Cat. No.: B6172209
CAS No.: 55230-32-5
M. Wt: 116.2
InChI Key:
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Description

rac-(2R,4S)-2-methyloxan-4-ol, trans is a chiral compound with a specific stereochemistry. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is part of the oxan family, characterized by a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-methyloxan-4-ol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-methyl-1,5-hexanediol. The reaction is carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the oxan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-methyloxan-4-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohols.

    Substitution: Produces compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

rac-(2R,4S)-2-methyloxan-4-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-2-methyloxan-4-ol, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s stereochemistry plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4S)-2-methyloxan-4-amine, trans
  • rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-amine, cis

Uniqueness

rac-(2R,4S)-2-methyloxan-4-ol, trans is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

55230-32-5

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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